6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol
Description
6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is a quinazoline derivative characterized by a fused bicyclic aromatic core (benzene fused to a pyrimidine ring). Key structural features include:
- A 2-chlorophenyl group at position 6, which enhances hydrophobic interactions in biological systems.
- A hydroxyl group at position 7, increasing hydrophilicity and enabling hydrogen-bond donor activity.
Quinazoline derivatives are widely studied in medicinal chemistry due to their diverse pharmacological profiles, including kinase inhibition, antimicrobial activity, and anticancer effects .
Properties
CAS No. |
914391-62-1 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H16ClN3O/c1-10(2)20-17-19-9-11-7-13(16(22)8-15(11)21-17)12-5-3-4-6-14(12)18/h3-10,22H,1-2H3,(H,19,20,21) |
InChI Key |
UIBGFGIVYYWIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Biological Activity
6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article focuses on the biological activity of 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol, summarizing its pharmacological properties and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound's structure features a quinazoline core with a chlorophenyl group and an isopropylamino substituent, which may influence its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives can act as potent inhibitors of various kinases involved in cancer progression. Specifically, 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
- Mechanism of Action : The compound inhibits EGFR signaling pathways, which are often upregulated in cancers such as breast and lung cancer. This inhibition leads to reduced cell proliferation and induces apoptosis in tumor cells .
- Case Studies : In vitro studies demonstrated that this compound significantly reduces the viability of several cancer cell lines, including those resistant to conventional therapies. For example, it exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial properties. The compound has been tested against various bacterial and fungal strains.
- Antifungal Activity : Preliminary studies suggest that 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol exhibits antifungal activity against species such as Candida and Aspergillus. The minimum inhibitory concentration (MIC) was found to be comparable to established antifungal agents .
- Antibacterial Activity : The compound has shown effectiveness against multiple bacterial strains, including resistant strains, indicating its potential as a new antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have been well-documented. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Cytokine Inhibition : Studies have shown that it can significantly reduce the production of TNF-α and IL-6 in activated macrophages, suggesting its utility in treating conditions like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chlorophenyl group | Increased EGFR inhibition |
| Isopropylamino substituent | Enhanced solubility and bioavailability |
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol, have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound may act as a dual inhibitor of tyrosine kinases, particularly targeting epidermal growth factor receptor (EGFR) pathways, which are crucial in cancer cell survival and growth. Studies indicate that quinazoline derivatives can effectively inhibit EGFR, leading to reduced tumor growth in vitro and in vivo .
-
Case Studies :
- In a study involving synthesized quinazoline derivatives, compounds similar to 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol exhibited IC50 values ranging from 0.14 to 0.332 μg/mL against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, showcasing significant cytotoxic effects .
Antimicrobial Properties
The compound also demonstrates potential as an antimicrobial agent. Its structure allows it to interact with microbial targets effectively.
- Antimicrobial Mechanism : Research has indicated that quinazoline derivatives can inhibit microbial DNA gyrase, an essential enzyme for bacterial DNA replication, thus showing efficacy against various bacterial strains .
- Case Studies :
Data Tables
Chemical Reactions Analysis
Cross-Coupling Reactions
The chlorophenyl and hydroxyl groups enable participation in transition metal-catalyzed cross-couplings:
Sonogashira Coupling
Reacts with terminal alkynes under Pd/Cu catalysis to form alkynylated derivatives.
Example Conditions :
Suzuki-Miyaura Coupling
Aryl boronic acids react at halogenated positions (C-6/C-8) via Pd catalysis:
Example Reaction :
| Substrate | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Iodo derivative | PhB(OH)₂ | Pd(PPh₃)₄ | 82 |
| 8-Bromo derivative | 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂/XPhos | 75 |
Nucleophilic Substitution
The electron-withdrawing chlorine enhances reactivity at C-4 and C-6 positions:
-
Ammonolysis : Reacts with amines (e.g., isopropylamine) to form substituted aminoquinazolines (yield: 65–88%).
-
Alkoxylation : Methanol/sodium methoxide replaces chlorine at C-4 (yield: 70%).
Buchwald-Hartwig Amination
Pd-catalyzed C–N bond formation with aryl halides:
Conditions :
Kumada Coupling
Organomagnesium reagents couple at halogenated positions using MnCl₂:
Example :
Oxidation and Reduction
-
Oxidation : Hydroxyl group at C-7 oxidizes to ketone under Jones reagent (CrO₃/H₂SO₄; yield: 55%).
-
Reduction : Chlorine substituents reduce to H₂ using Pd/C/H₂ (pressure: 50 psi; yield: 90%).
Mechanistic Insights
-
α-Nitrogen Effect : The electron-deficient quinazoline core directs electrophiles to C-4/C-6 positions .
-
Catalyst Coordination : Pd(0) interacts with N-3 lone pairs, lowering oxidative addition energy for C–Cl bonds .
Key Spectral Data
| Property | Value | Method |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, H-5) | 400 MHz |
| IR (KBr) | 3250 cm⁻¹ (O–H stretch) | FT-IR |
| Melting Point | 214–216°C | DSC |
Comparison with Similar Compounds
Structural and Functional Comparisons
Triazolo Thiadiazole Derivatives
The compound LGH00045 ((E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) shares a 2-chlorophenyl substituent with the target quinazoline derivative but differs in core structure. LGH00045 features a triazolo thiadiazole scaffold, which incorporates sulfur and nitrogen atoms in a fused heterocyclic system. This structural difference confers distinct electronic properties and binding modes.
- Biological Activity : LGH00045 is a potent CDC25B inhibitor (IC50 = 0.82 µmol/L), highlighting the role of its vinyl furan group in enhancing interactions with the enzyme’s active site .
Other Quinazoline Derivatives
Quinazolines with substitutions at positions 2, 6, and 7 exhibit varied bioactivities:
- 7-Methyl-7H-purin-6-ol (CAS: 1006-08-2), a purine derivative, differs in core aromaticity but shares fused bicyclic geometry. Purines often target nucleotide-binding enzymes, whereas quinazolines are more commonly associated with kinase inhibition .
- 2-Aminoquinazolines: The isopropylamino group in the target compound may improve selectivity for receptors requiring bulky hydrophobic interactions compared to simpler amino substituents.
Heterocyclic Systems
- Triazines and Triazoles: These nitrogen-rich heterocycles prioritize hydrogen-bond acceptor interactions, unlike quinazolines, which balance donor (hydroxyl) and acceptor (pyrimidine N) groups.
- Thiophenes and Oxazines : Sulfur- or oxygen-containing heterocycles often exhibit distinct solubility profiles and metabolic pathways compared to nitrogen-dominant quinazolines .
Data Table: Comparative Analysis
Key Research Findings
- Substituent Impact : The 2-chlorophenyl group in both the target compound and LGH00045 enhances hydrophobic binding, but the hydroxyl group in the quinazoline derivative may improve solubility, a critical factor in drug development .
- Core Structure Influence : Triazolo thiadiazoles like LGH00045 exhibit higher enzymatic inhibition potency (sub-µM IC50) compared to many quinazolines, likely due to sulfur-mediated interactions .
- Metabolic Considerations : Quinazolines generally show better metabolic stability than thiadiazoles, which are prone to oxidative degradation .
Q & A
Basic Research Questions
Q. How can the structural identity of 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol be confirmed experimentally?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For example, HPLC methods optimized for quinazoline derivatives, as described in studies using methanol/ethanol-based mobile phases, can resolve positional isomers and verify purity . Synthetic intermediates (e.g., 4-chloro-7-methoxyquinazolin-6-ol) should be characterized via recrystallization and flash chromatography to ensure structural fidelity .
Q. What are the optimal synthetic routes for preparing 6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol?
- Methodological Answer : Utilize nucleophilic substitution reactions on chlorinated quinazoline precursors. For instance, dissolve 4-chloro-7-methoxyquinazolin-6-ol in anhydrous ethanol, react with 2-amino-3-chlorophenol at 70°C for 17 hours, and purify via flash chromatography (DCM/methanol) to achieve yields >50% . Adjust stoichiometry (1.1 eq of amine) and solvent polarity to optimize substitution at position 2.
Q. How can solubility and stability profiles of this compound be assessed for in vitro studies?
- Methodological Answer : Conduct solubility assays in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies should include accelerated degradation under heat (40–60°C) and light exposure, with HPLC monitoring for degradation products. Reference environmental fate studies to predict hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. What mechanistic insights exist for the substitution reactions at the quinazoline core?
- Methodological Answer : Investigate reaction kinetics using density functional theory (DFT) to model electron-deficient positions (e.g., C-2 and C-4) prone to nucleophilic attack. Compare with experimental data from analogous compounds like AZD8931, where methoxy and chloro substituents influence regioselectivity . Use isotopic labeling (e.g., ¹⁵N) to track amine incorporation pathways .
Q. How can researchers identify pharmacological targets for this compound?
- Methodological Answer : Perform kinase inhibition assays (e.g., EGFR, VEGFR) due to quinazoline’s affinity for ATP-binding pockets. Use molecular docking simulations (AutoDock Vina) to predict binding modes, validated by mutagenesis studies on conserved residues. Reference precedents like TAK-242, where sulfamoyl groups modulate anti-inflammatory activity .
Q. What methodologies assess the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Physicochemical properties : Measure logP (octanol-water partition coefficient) and soil sorption (Kd) via shake-flask methods.
- Biotic transformations : Use soil microcosms with LC-MS/MS to detect microbial metabolites.
- Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays at varying concentrations .
Q. How should conflicting data on biological activity be resolved?
- Methodological Answer : Apply the quadripolar methodological model:
- Theoretical pole : Re-examine assumptions (e.g., target selectivity vs. off-target effects).
- Epistemological pole : Compare assay conditions (e.g., cell lines, exposure times).
- Technical pole : Validate via orthogonal methods (e.g., SPR vs. ELISA for binding affinity).
- Morphological pole : Contextualize findings within broader pharmacological frameworks .
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies?
- Methodological Answer : Link SAR to conceptual frameworks like "molecular hybridization" (combining chlorophenyl and isopropylamino motifs to enhance lipophilicity and target engagement). Use QSAR models with descriptors (e.g., Hammett σ for substituent effects) to prioritize synthetic targets. Reference studies on cyclohexene antisepsis agents, where stereochemistry and substituent positioning dictated activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
